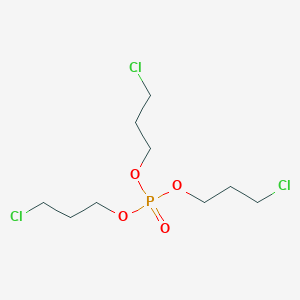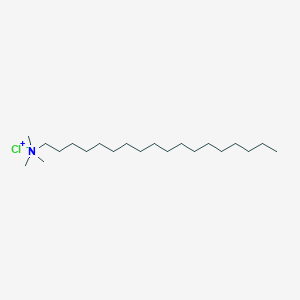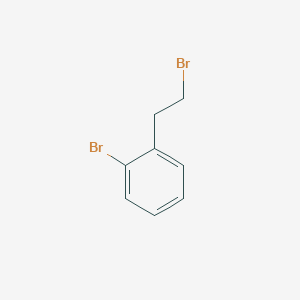
1-Bromo-2-(2-bromoéthyl)benzène
Vue d'ensemble
Description
1-Bromo-2-(2-bromoethyl)benzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms are attached to the benzene ring, one at the first position and the other at the second position of an ethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Applications De Recherche Scientifique
1-Bromo-2-(2-bromoethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
Target of Action
1-Bromo-2-(2-bromoethyl)benzene primarily targets the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, playing a crucial role in their stability and reactivity .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This involves two steps:
- Step 1 : The electrophile (in this case, the bromine cation) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate innucleophilic substitution reactions , which are fundamental to many biochemical pathways .
Pharmacokinetics
These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
It’s known that the compound can act as anucleophilic substitutive agent , reacting with electron-rich compounds to form a covalent bond and release bromine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-(2-bromoethyl)benzene. For instance, the compound should be handled only in a chemical fume hood and stored in closed vessels, refrigerated . It’s also important to prevent the material from entering drains or water courses .
Méthodes De Préparation
1-Bromo-2-(2-bromoethyl)benzene can be synthesized through several methods:
Synthetic Routes: One common method involves the bromination of 2-ethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Industrial Production: Industrially, the compound can be produced by the bromination of ethylbenzene under controlled conditions to ensure the selective formation of the desired product.
Analyse Des Réactions Chimiques
1-Bromo-2-(2-bromoethyl)benzene undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form ethylbenzene derivatives.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(2-bromoethyl)benzene can be compared with other similar compounds:
Bromobenzene: Bromobenzene is a simpler compound with only one bromine atom attached to the benzene ring.
(2-Bromoethyl)benzene: This compound has a similar structure but with only one bromine atom on the ethyl group.
Phenethyl bromide:
1-Bromo-2-(2-bromoethyl)benzene stands out due to its dual bromine substitution, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-bromo-2-(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGOFYNHMCFJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910311 | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-15-3 | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1074-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(2-bromoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemical structure of 1-bromo-2-(2-bromoethyl)benzene in organic synthesis?
A1: 1-Bromo-2-(2-bromoethyl)benzene serves as a versatile precursor for generating various cyclic compounds. Its structure, containing a benzene ring with bromine substituents on adjacent carbons and a bromoethyl group, allows for intramolecular cyclization reactions.
Q2: How does the presence of methoxy substituents affect the stability of aryllithium species derived from 1-bromo-2-(2-bromoethyl)benzene analogs?
A3: Introducing electron-donating methoxy groups at the 4,5 positions of the benzene ring in 1-bromo-2-(2-bromoethyl)benzene dramatically impacts the stability of the resulting aryllithium intermediate []. While the unsubstituted aryllithium shows stability in both THF/hexane and diethyl ether/hexane mixtures, the 4,5-dimethoxy substituted analog undergoes instantaneous cyclization to 4,5-dimethoxybenzocyclobutene in THF/hexane. This observation suggests that electron-donating groups increase the reactivity of the aryllithium species, making them more prone to intramolecular cyclization, even in solvents where the unsubstituted analog remains stable. This highlights the importance of electronic effects, in addition to solvent effects, in controlling the reactivity of these intermediates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
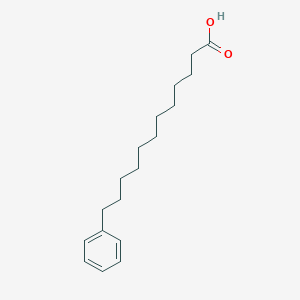
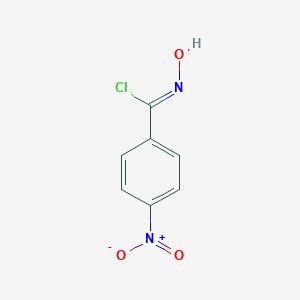
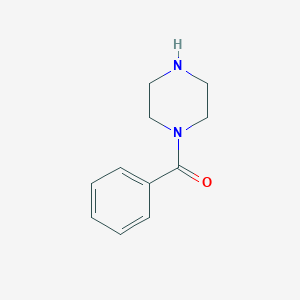
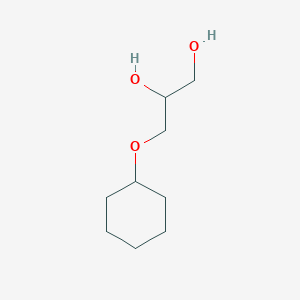
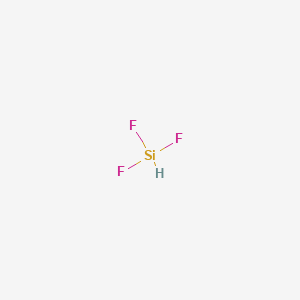
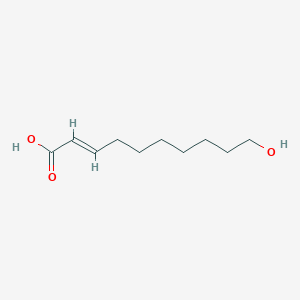
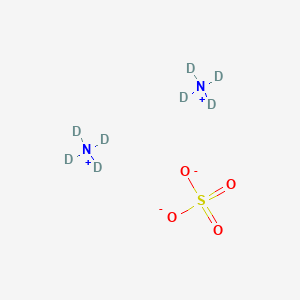

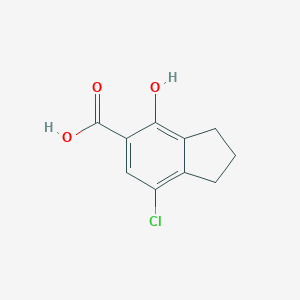
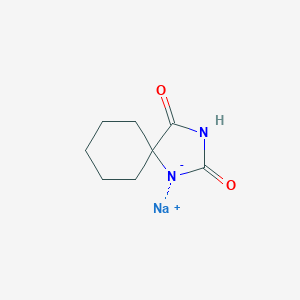
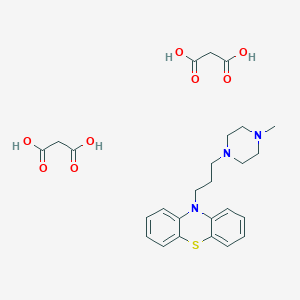
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
